molecular formula C16H16N2OS B6897165 1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone

1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone

Cat. No.: B6897165
M. Wt: 284.4 g/mol
InChI Key: JFWSSBIJAXNAHX-UHFFFAOYSA-N
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Description

1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone is a synthetic compound that belongs to the class of 2,3-dihydroindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using boron hydrides. This process can be chemoselective, allowing for the reduction of specific functional groups while preserving others .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield different dihydroindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce various dihydroindole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to bind to melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone is unique due to its specific combination of indole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-methyl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-10-18(15-5-3-2-4-14(12)15)16(19)11-20-13-6-8-17-9-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWSSBIJAXNAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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